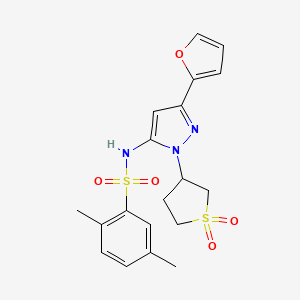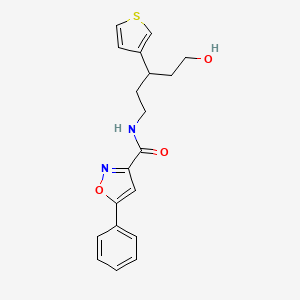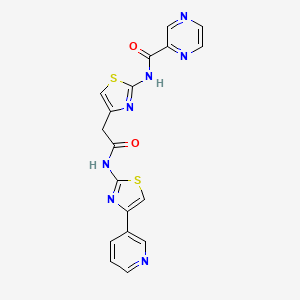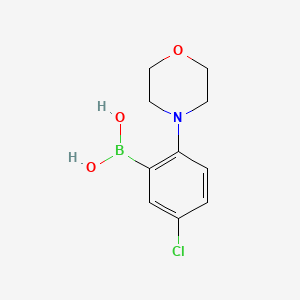
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide, also known as BINA, is a synthetic compound that has been extensively studied for its potential use in scientific research. BINA is a selective inhibitor of the enzyme cyclic AMP response element-binding protein (CREB)-regulated transcription coactivator 1 (CRTC1), which plays a critical role in the regulation of gene expression in the brain. In
Scientific Research Applications
Synthesis and Chemical Properties
Naphthalene derivatives have been synthesized for various purposes, including as synthons for biologically active compounds. For instance, ozonolysis of naphthalene has been employed to produce compounds that serve as precursors for aromatic analogs of juvenoids, which are effective in biological applications (Kukovinets et al., 2006). Another study focused on the synthesis, characterization, and evaluation of naphthalene derivatives for anticancer activities, showcasing the versatility of naphthalene-based compounds in therapeutic applications (Salahuddin et al., 2014).
Biological Activities
Naphthalene derivatives have been explored for their anti-HIV activity, demonstrating the potential for developing new antiviral agents. Compounds synthesized from naphthalene-derived glycine derivatives showed inhibitory activity against HIV, suggesting a new lead in antiviral drug development (Hamad et al., 2010). Furthermore, naphthalene derivatives have been identified as potent inhibitors of aminopeptidase N, indicating their utility in anti-angiogenic therapy (Lee et al., 2005).
Synthesis of Analogues and Derivatives
The exploration of naphthalene derivatives extends to the synthesis of various analogues with potential pharmacological applications. For example, the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives highlight the chemical versatility of naphthalene compounds and their potential as therapeutic agents (Yang Jing, 2010).
properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c27-24(15-28-20-10-9-16-5-1-2-6-17(16)11-20)25-14-19-13-23(30-26-19)22-12-18-7-3-4-8-21(18)29-22/h1-13H,14-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJAHOZEKYEWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC3=NOC(=C3)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-Chloro-6-fluorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![1-[(3-Methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2993249.png)
![2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2993250.png)

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2993256.png)



![(E)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2993262.png)
![2-[[3-(3-Ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2993263.png)



